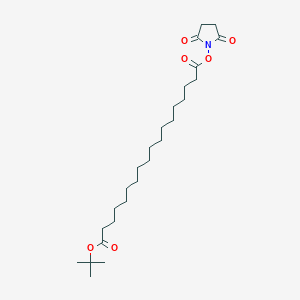

Boc-C16-NHS ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6/c1-26(2,3)32-24(30)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-25(31)33-27-22(28)20-21-23(27)29/h4-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOVMMPSILRQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of Boc-C16-NHS Ester in Proteolysis-Targeting Chimera (PROTAC) Technology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-C16-NHS ester, a bifunctional linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It details its physicochemical properties, mechanism of action, and experimental protocols for its application in the development of novel therapeutics.

Introduction to this compound

This compound is a heterobifunctional chemical linker designed for the modular synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).

The structure of this compound consists of three key components:

-

A tert-butyloxycarbonyl (Boc) protected primary amine : This protecting group allows for sequential and controlled conjugation reactions. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions to reveal a reactive primary amine.

-

A C16 alkyl chain : This long, flexible hydrocarbon chain serves as the linker that connects the two ends of the PROTAC. The length and hydrophobicity of this linker are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability. Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the conformational flexibility they provide.

-

An N-hydroxysuccinimide (NHS) ester : This is a highly reactive functional group that readily couples with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond. This reaction is highly efficient and proceeds under mild conditions, making it ideal for bioconjugation.

The bifunctional nature of this compound allows for a two-step synthetic strategy for PROTAC assembly, providing researchers with a versatile tool for the development of novel protein degraders.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The long C16 alkyl chain imparts significant hydrophobicity to the molecule, which can influence its solubility and the properties of the resulting PROTAC.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₅NO₆ | [1][2] |

| Molecular Weight | 467.64 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | [3] |

| Storage Conditions | Store at -20°C for long-term stability. | [1][2] |

The hydrophobicity of the C16 linker can enhance the cell membrane permeability of the final PROTAC, a desirable property for cellular activity.[] However, it may also decrease aqueous solubility, which can present challenges in formulation and handling.[5] The balance between hydrophobicity and hydrophilicity is a key consideration in PROTAC design.

Mechanism of Action

The utility of this compound in PROTAC synthesis is based on two key chemical reactions: the coupling of the NHS ester to a primary amine and the deprotection of the Boc group to reveal a new primary amine for subsequent conjugation.

The NHS ester is an activated carboxylic acid that reacts with nucleophilic primary amines to form a stable amide bond. This reaction is highly efficient and specific for primary amines at a slightly basic pH (typically 7.2-8.5).[] At this pH, the primary amino groups are deprotonated and thus more nucleophilic. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the release of N-hydroxysuccinimide as a byproduct.

A competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH values. Therefore, careful control of the reaction pH is crucial for maximizing the yield of the desired conjugate.[7]

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). This orthogonality allows for the selective deprotection of the amine without affecting other functional groups in the molecule. The resulting primary amine can then be used for a subsequent coupling reaction.

Once synthesized, the PROTAC molecule containing the C16 linker can induce the degradation of a target protein. The PROTAC acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Experimental Protocols

The following is a generalized, two-part protocol for the synthesis of a PROTAC using this compound. This protocol assumes the synthesis of a PROTAC where the linker is first attached to an amine-containing E3 ligase ligand, followed by deprotection and coupling to a carboxylic acid-containing warhead for the protein of interest. The roles of the E3 ligase ligand and the warhead can be reversed depending on their available functional groups.

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., pomalidomide-amine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel and magnetic stirrer

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve this compound (1.1-1.5 eq) in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the E3 ligase ligand solution while stirring.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected E3 ligase ligand-linker conjugate.

Materials:

-

Boc-protected E3 ligase ligand-linker conjugate from Part 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Carboxylic acid-containing warhead for the POI

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Boc Deprotection: a. Dissolve the Boc-protected conjugate (1.0 eq) in DCM. b. Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.

-

Amide Coupling: a. In a separate flask under an inert atmosphere, dissolve the carboxylic acid-containing warhead (1.0 eq) in anhydrous DMF. b. Add PyBOP (1.2 eq) and DIPEA (3.0-5.0 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid. c. Add the deprotected amine-linker-E3 ligase ligand from step 1 to the activated warhead solution. d. Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS. e. Upon completion, work up the reaction as described in Part 1 (steps 6-8). f. Purify the final PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Given the hydrophobicity of the C16 linker, a C18 or C8 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is recommended.

Characterization:

The final PROTAC should be characterized by:

-

LC-MS: To confirm the molecular weight of the final product.

-

¹H and ¹³C NMR: To confirm the structure and purity of the final product.

-

Purity analysis by analytical HPLC: To ensure the purity of the compound for biological assays (typically >95%).

Considerations for Using a Long Alkyl Linker

The C16 alkyl chain of this compound introduces specific characteristics that should be considered during PROTAC development:

-

Flexibility: The long, flexible chain can allow the PROTAC to adopt multiple conformations, which may be advantageous for the formation of a productive ternary complex.[8][9]

-

Hydrophobicity: Increased hydrophobicity can improve membrane permeability and cellular uptake but may also lead to poor aqueous solubility, non-specific binding, and potential issues with formulation.[][5]

-

"Hook Effect": PROTACs with very long or highly flexible linkers can sometimes favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex at high concentrations, leading to a decrease in degradation efficacy. This is known as the "hook effect."[9]

The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase being targeted. Therefore, it is often necessary to synthesize and evaluate a series of PROTACs with different linkers to identify the optimal degrader for a given system.[1][10]

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled approach to PROTAC assembly. The long C16 alkyl linker imparts flexibility and hydrophobicity, which can be leveraged to optimize the cellular activity and pharmacokinetic properties of the final degrader molecule. A thorough understanding of its chemical reactivity and the impact of its long alkyl chain is essential for the successful design and development of novel protein-degrading therapeutics.

References

- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-C16-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Boc-C16-NHS ester, a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, reactivity, and stability, and provides experimental protocols for its application.

Core Chemical Properties

This compound is an alkyl/ether-based PROTAC linker.[1][2][3][4][5][6] Its structure features a long C16 alkyl chain that provides spacing, a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine, and an N-hydroxysuccinimide (NHS) ester reactive group. The Boc group allows for orthogonal functionalization, while the NHS ester enables covalent linkage to primary amines.[]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C26H45NO6 | [4] |

| Molecular Weight | 467.64 g/mol | [4][8] |

| CAS Number | 843666-34-2 | [3][4] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | ≥98% | [2][8] |

Solubility and Stability

Table 2: Qualitative Solubility of this compound and Related Compounds

| Solvent | Solubility | Notes | Reference(s) |

| Dimethylformamide (DMF) | Soluble | Preferred solvent for dissolving NHS esters for reaction. | [9][10] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Alternative solvent for NHS esters. | [9][10] |

| Dichloromethane (B109758) (DCM) | Soluble | Useful for reactions and work-up. | Inferred from similar compounds |

| Water | Poorly soluble | The long alkyl chain and Boc group impart hydrophobicity. | Inferred from similar compounds |

The stability of this compound is influenced by pH and temperature, primarily due to the susceptibility of the NHS ester to hydrolysis and the lability of the Boc group under acidic conditions.

Table 3: Stability Profile of NHS Esters

| Condition | Effect on NHS Ester | Half-life | Reference(s) |

| pH 7.0 (0°C) | Slow hydrolysis | 4 - 5 hours | [11] |

| pH 7.0 (Aqueous) | Hydrolysis | ~7 hours | [12] |

| pH 8.6 (4°C) | Rapid hydrolysis | 10 minutes | [11] |

| pH 9.0 (Aqueous) | Very rapid hydrolysis | Minutes | [12] |

The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.

Reactivity and Reaction Kinetics

The NHS ester moiety of this compound reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond.[] This reaction is pH-dependent, with an optimal pH range of 7.2-8.5.[][11] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[10][13]

Table 4: General Reaction Conditions for NHS Ester Coupling

| Parameter | Recommended Condition | Rationale | Reference(s) |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. | [][11] |

| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and hydrolysis. | [] |

| Reaction Time | 30 minutes to several hours | Dependent on the specific reactants and temperature. | [][11] |

| Buffers | Phosphate, Borate, Bicarbonate, HEPES | Must be amine-free to avoid competing reactions. | [11][15] |

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure for the conjugation of an NHS ester, such as this compound, to a protein.

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching (Optional):

-

To quench any unreacted NHS ester, a small molecule with a primary amine, such as Tris or glycine, can be added to the reaction mixture to a final concentration of 20-50 mM.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Protocol for PROTAC Synthesis using a Boc-Protected Linker

This protocol outlines the synthesis of a PROTAC using a Boc-protected linker like this compound, a ligand for the protein of interest (POI) containing a primary amine, and a ligand for an E3 ligase containing a carboxylic acid.

Step 1: Conjugation of E3 Ligase Ligand to this compound

-

Activation of E3 Ligase Ligand:

-

This step is not necessary as the this compound is already activated.

-

-

Conjugation to POI Ligand:

-

Dissolve the POI ligand (containing a primary amine) in anhydrous DMF or DMSO.

-

Add a 1.1 to 1.5 molar equivalent of this compound to the POI ligand solution.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture (2-3 equivalents).

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Purify the resulting Boc-protected POI-linker conjugate by reverse-phase HPLC.

-

Step 2: Boc Deprotection

-

Deprotection Reaction:

-

Dissolve the purified Boc-protected POI-linker conjugate in anhydrous dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

-

Work-up:

-

Remove the DCM and excess TFA under reduced pressure to yield the deprotected POI-linker as a TFA salt.

-

Step 3: Conjugation to E3 Ligase Ligand

-

Activation of E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Final Conjugation:

-

Add the deprotected POI-linker (TFA salt, 1.1 equivalents) to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of a PROTAC molecule.

Caption: Reaction mechanism of an NHS ester with a primary amine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound 843666-34-2 | MCE [medchemexpress.cn]

- 6. amsbio.com [amsbio.com]

- 8. biocompare.com [biocompare.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-C16-NHS Ester: Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-C16-NHS ester, a bifunctional crosslinker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details its chemical structure, mechanism of action, and provides protocols for its application in molecular assembly.

Introduction to this compound

This compound is a chemical linker characterized by a sixteen-carbon alkyl chain, a Boc (tert-butyloxycarbonyl) protecting group at one terminus, and a reactive N-hydroxysuccinimide (NHS) ester at the other.[1][2] Its molecular formula is C26H45NO6 with a molecular weight of 467.64 g/mol .[3] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

The primary application of this compound is in the construction of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The linker component of a PROTAC, for which this compound is a building block, plays a critical role in orienting the two ligand-binding moieties for effective ternary complex formation with the target protein and an E3 ubiquitin ligase.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its utility in bioconjugation. The long C16 alkyl chain provides a significant hydrophobic spacer, which can influence the physicochemical properties of the final conjugate, such as solubility and cell permeability. The Boc group serves as a stable protecting group for a primary amine, which can be deprotected under acidic conditions for subsequent conjugation steps. The NHS ester is a highly reactive group that specifically targets primary amines.

Mechanism of Action: Amine-Reactive Conjugation

The utility of this compound in bioconjugation stems from the reactivity of the N-hydroxysuccinimide ester towards primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine, typically from a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[]

This reaction is highly efficient and specific for primary amines at a slightly basic pH. The resulting amide bond is chemically stable under physiological conditions.

Quantitative Data for NHS Ester Reactions

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key quantitative parameters for typical NHS ester reactions. It is important to note that optimal conditions should be determined empirically for each specific application.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | The primary amine must be deprotonated to be nucleophilic. Higher pH increases the rate of hydrolysis of the NHS ester.[][5] |

| Temperature | 4°C - 25°C | Lower temperatures can be used to minimize hydrolysis and for sensitive proteins.[5] |

| Reaction Time | 30 minutes - 2 hours | Can be extended for less reactive amines or lower concentrations.[] |

| Molar Excess of NHS Ester | 10 - 50 fold | A molar excess is used to drive the reaction to completion, especially with dilute protein solutions.[6] |

| Half-life of NHS Ester Hydrolysis | ~10 min at pH 8.6 (4°C) | The rate of hydrolysis is a competing reaction that reduces conjugation efficiency.[5] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the labeling of a protein or other amine-containing molecule.

Materials

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (Amine-free buffers such as phosphate, bicarbonate, or HEPES are essential)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

General Protein Labeling Protocol

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines.

-

NHS Ester Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography or dialysis.

Workflow for PROTAC Synthesis

The use of this compound in PROTAC synthesis involves a multi-step process. The following diagram illustrates a typical workflow.

References

An In-depth Technical Guide to the Core Principle of Action of Boc-C16-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-C16-NHS ester is a heterobifunctional chemical linker widely utilized in bioconjugation, drug delivery, and proteomics. It is composed of three key functional components: a tert-butyloxycarbonyl (Boc) protecting group, a 16-carbon (C16) alkyl chain, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties allows for a two-step conjugation strategy, enabling the covalent attachment of the C16 linker to a primary amine-containing molecule, with the Boc group serving as a temporary placeholder for a subsequent chemical modification. This guide provides a detailed overview of the core principle of action of this compound, including its mechanism of action, experimental protocols, and relevant quantitative data.

Core Principle of Action

The principle of action of this compound revolves around the distinct reactivity of its constituent parts:

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that selectively couples with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus of polypeptides) to form stable amide bonds.[1][2][] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[][4] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[4][5]

-

C16 Alkyl Linker: The 16-carbon chain acts as a long, hydrophobic spacer arm. This lipophilic nature can enhance the cellular uptake of conjugated molecules by facilitating their interaction with and penetration of lipid-rich cell membranes.[6][7] In the context of drug delivery, such as with siRNA conjugates, the C16 modification has been shown to improve stability in biological environments and enhance delivery to tissues like the central nervous system, lungs, and retina.[6][8][9]

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group for amines.[10][11] It is stable under a wide range of reaction conditions, including those required for the NHS ester-amine coupling.[12] This allows for the initial conjugation of the Boc-C16-moiety to a target molecule. Subsequently, the Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.[13][14][15] This newly exposed amine can then be used for further conjugation with another molecule of interest, making this compound a valuable tool for constructing more complex bioconjugates.[16] this compound is also utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these targeted protein degraders.[17][18][19]

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling

| Parameter | Recommended Value | Rationale | Citations |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity and NHS ester hydrolysis.[4][20] | [][4][5][20] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures reduce hydrolysis but may require longer reaction times. | [][4][21] |

| Reaction Time | 30 minutes - 4 hours (at RT) or Overnight (at 4°C) | Dependent on temperature, pH, and reactant concentrations. | [][4][20] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [4][22] |

| NHS Ester Molar Excess | 5 to 20-fold | Empirically determined and may require optimization. | [2][4] |

| Compatible Buffers | Phosphate, Bicarbonate/Carbonate, Borate, HEPES | Must be amine-free to avoid competing reactions. | [4][5][20] |

| Incompatible Buffers | Tris, Glycine | Contain primary amines that will react with the NHS ester. | [5][20][21] |

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Citations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, room temperature, 30-60 minutes. | [14][15][16] |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 4M HCl in dioxane, room temperature, 1-2 hours. | [10][13][15] |

| Trimethylsilyl Iodide (TMSI) | - | Sequential treatment with TMSI then methanol. | [10][23] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Can selectively cleave secondary N-Boc groups. | [14][23] |

| Oxalyl Chloride | Methanol | Room temperature, 1-4 hours. | [24] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

-

Protein or other amine-containing molecule

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[20]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[20][22]

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4[5]

-

Desalting column or dialysis equipment for purification[20][22]

Procedure:

-

Prepare the Amine-Containing Molecule: Dissolve the protein or other molecule in the reaction buffer to a concentration of 1-10 mg/mL.[22]

-

Prepare the this compound Solution: Immediately before use, dissolve a 5-20 fold molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.[2][4][20]

-

Reaction: Add the this compound solution to the solution of the amine-containing molecule while gently vortexing.[20]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[][4] Protect from light if any components are light-sensitive.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or other appropriate chromatographic technique.[20][22]

Protocol 2: Boc Deprotection of the Boc-C16-Conjugate

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

-

Boc-C16-conjugated molecule

-

Trifluoroacetic Acid (TFA)[15]

-

Anhydrous Dichloromethane (DCM)[15]

-

Cold diethyl ether (for precipitation)[15]

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the lyophilized Boc-C16-conjugated molecule in anhydrous DCM.

-

Acid Treatment: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50%.[16]

-

Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 30-60 minutes.[16] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15]

-

Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product.[15]

-

Purification: Further purify the product as needed for the subsequent application.

Mandatory Visualization

Caption: Mechanism of NHS ester reaction with a primary amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: General experimental workflow for using this compound.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. 2'-O-hexadecyl (C16)-siRNA Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 7. Palmitoyl C16, Palmityl, Palmitate Oligonucleotide [biosyn.com]

- 8. A New Conjugated siRNA provides broad delivery in the CNS, Lung, and Eye - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. genscript.com [genscript.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. amsbio.com [amsbio.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. neb.com [neb.com]

- 22. lumiprobe.com [lumiprobe.com]

- 23. Boc Protection - Common Conditions [commonorganicchemistry.com]

- 24. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-C16-NHS Ester Reactivity

This technical guide provides a comprehensive overview of this compound, a bifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] The document details the core reactivity of the N-hydroxysuccinimide (NHS) ester group, the role of the Boc protecting group and the C16 linker, and provides detailed experimental protocols for its application.

Core Chemistry and Reactivity

This compound is comprised of three key components: a tert-butyloxycarbonyl (Boc) protected amine, a 16-carbon alkyl chain, and a reactive N-hydroxysuccinimide (NHS) ester. Its primary utility stems from the high reactivity of the NHS ester towards primary amines, forming stable amide bonds.[]

NHS Ester Reaction Mechanism

The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[] This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable, irreversible amide bond.[][4]

Competing Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, which also cleaves the ester bond and renders the reagent inactive.[5] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5][6] This underscores the importance of optimizing reaction conditions to favor aminolysis over hydrolysis.

The Role of the Boc Group and C16 Linker

-

Boc Protecting Group : The Boc group is a widely used protecting group for amines. It is stable under the slightly basic conditions required for the NHS ester-amine reaction but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent chemical modifications at the newly deprotected amine terminus.[7]

-

C16 Alkyl Linker : The 16-carbon chain serves as a long, hydrophobic spacer. In the context of PROTACs, this linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, spanning the distance required to induce ubiquitination and subsequent degradation of the target protein.[2][8]

Quantitative Data on NHS Ester Reactivity

| Parameter | Recommended Value / Condition | Rationale & Notes | Citation |

| Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. Lower pH protonates amines, reducing reactivity; higher pH accelerates hydrolysis. | [][5] |

| NHS Ester Half-Life | ~4-5 hours at pH 7.0, 0°C | The stability of the ester is highly pH-dependent. | [5] |

| 10 minutes at pH 8.6, 4°C | Highlights the rapid hydrolysis at higher pH, necessitating prompt use after dissolution. | [5] | |

| Reaction Time | 0.5 - 4 hours | Typically sufficient for completion at room temperature or 4°C. | [5] |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can help minimize hydrolysis and are suitable for sensitive proteins. | [] |

| Molar Excess | 5-20 fold (Reagent:Biomolecule) | An excess of the NHS ester drives the reaction to completion. The optimal ratio should be determined empirically. | [9][10] |

| Solvent | Amine-free buffers (Phosphate, Bicarbonate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction. | [5][9] |

| Anhydrous DMSO or DMF | Used to dissolve the water-insoluble NHS ester before addition to the aqueous reaction buffer. | [5][11] |

Experimental Protocols

The following sections provide detailed methodologies for a typical bioconjugation reaction involving this compound and a protein.

Reagent Preparation

-

Buffer Preparation : Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, and adjust the pH to a value between 7.5 and 8.5.[9][12]

-

Protein Solution : Dissolve the target protein (or other amine-containing molecule) in the reaction buffer to a concentration of 1-10 mg/mL.[10] Ensure the protein solution does not contain any amine-based stabilizers.

-

This compound Stock Solution : NHS esters are moisture-sensitive.[13] Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[11] Prepare a stock solution (e.g., 10 mg/mL or ~21 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[12]

Conjugation Reaction

-

Addition : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[5]

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[4] For sensitive proteins, the reaction on ice is preferable.

-

Quenching (Optional) : To stop the reaction, a quenching buffer such as 1 M Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM.[13] This will consume any unreacted NHS ester.

Purification of the Conjugate

Post-reaction, it is crucial to remove unreacted this compound and the NHS by-product.

-

Size-Exclusion Chromatography / Desalting : For proteins and other macromolecules, a desalting column (e.g., Glen Gel-Pak™ or equivalent) is an effective method to separate the large conjugate from small molecule impurities.[4]

-

Dialysis : Extensive dialysis against an appropriate buffer can also be used to remove impurities.

-

HPLC : For smaller molecules, reverse-phase HPLC can be an effective purification method.

Visualizations

Signaling and Reaction Diagrams

Caption: General mechanism of PROTAC-induced protein degradation.

Caption: Reaction of this compound with a primary amine.

Caption: Competing hydrolysis reaction of this compound.

Caption: Standard experimental workflow for bioconjugation.

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. interchim.fr [interchim.fr]

- 10. lumiprobe.com [lumiprobe.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to Boc-C16-NHS Ester for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-C16-NHS ester, a bifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the fundamental chemical properties, a detailed synthesis protocol, its application in PROTAC assembly, and the underlying mechanism of action of the resulting targeted protein degraders.

Introduction to this compound

This compound, systematically named 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate, is a linear, alkyl-based linker. It features a tert-butoxycarbonyl (Boc) protected carboxylic acid at one terminus and a reactive N-hydroxysuccinimide (NHS) ester at the other. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, a crucial step in the modular synthesis of PROTACs.

The 16-carbon alkyl chain provides a significant and flexible spacer between the two ends of the PROTAC, a critical parameter in optimizing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] Studies have shown that the length of the linker can significantly impact the efficacy of a PROTAC, with a 16-atom chain being optimal in certain systems, such as for the degradation of the estrogen receptor α.[1] Alkyl linkers, in general, are noted for their synthetic accessibility and their role in enhancing membrane permeability due to their lipophilic nature.[3][]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its carboxylic acid precursor are presented below.

| Property | This compound | Boc-C16-COOH |

| Systematic Name | 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate | 18-(tert-Butoxy)-18-oxooctadecanoic acid |

| CAS Number | 843666-34-2 | 843666-40-0 |

| Molecular Formula | C26H45NO6 | C22H42O4 |

| Molecular Weight | 467.64 g/mol | 370.57 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) | Soluble in organic solvents (e.g., DMF, DMSO, DCM) |

| Purity (Typical) | >95% | >95% (GC) |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent use in the assembly of a PROTAC.

Synthesis of this compound from Boc-C16-COOH

This protocol describes the activation of the terminal carboxylic acid of Boc-C16-COOH to an NHS ester using standard coupling reagents.

Materials:

-

Boc-C16-COOH (18-(tert-Butoxy)-18-oxooctadecanoic acid)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-C16-COOH (1.0 eq) in anhydrous DCM.

-

Add N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. If using EDC, it can be added as a solid in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Quantitative Data (Expected):

-

Yield: 70-90%

-

Purity: >95% as determined by NMR and LC-MS.

Synthesis of a PROTAC using this compound

This protocol outlines the conjugation of an amine-containing E3 ligase ligand to this compound, followed by Boc deprotection and coupling to a target protein ligand.

Step A: Coupling of this compound with an E3 Ligase Ligand

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.

Step B: Boc Deprotection

Materials:

-

Boc-protected PROTAC intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected PROTAC intermediate in DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the disappearance of the starting material by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.

Step C: Coupling with Target Protein Ligand

Materials:

-

Amine-TFA salt from Step B

-

Carboxylic acid-containing target protein ligand (e.g., a kinase inhibitor) (1.1 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine-TFA salt from Step B and the carboxylic acid-containing target protein ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.

-

Add DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The this compound serves as a key building block for the linker that connects the POI-binding and E3 ligase-binding moieties.

References

- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Introduction: Amine-reactive crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics.[1][2] These molecules facilitate the covalent bonding between two or more molecules, at least one of which possesses a primary amine (-NH2) functional group. Primary amines are readily available on biomolecules, particularly at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, making them a common target for conjugation.[1][3] This guide provides a comprehensive overview of the chemistry, types, and applications of amine-reactive crosslinkers, complete with detailed experimental protocols and quantitative data to inform experimental design.

Core Principles of Amine-Reactive Chemistry

The most prevalent and versatile chemistry for targeting primary amines involves N-hydroxysuccinimide (NHS) esters.[1][4] The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[4][5]

Several other chemical groups can also react with primary amines, including imidoesters, isothiocyanates, and aldehydes, each with distinct reaction characteristics and resulting bond stabilities.[3][6] Imidoesters, for instance, react with primary amines to form amidine bonds, which are reversible at high pH.[7]

The Critical Role of pH

The pH of the reaction buffer is a pivotal parameter in amine-reactive chemistry. For NHS ester reactions, a pH range of 7.2 to 8.5 is optimal.[4][8] Below this range, primary amines are protonated and thus poor nucleophiles, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[4] Imidoester reactions are typically more efficient at a more alkaline pH of 10.[7]

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on the reactivity of their functional groups and the nature of their spacer arm.

Homobifunctional Crosslinkers: These reagents possess two identical amine-reactive groups.[9] They are typically used in a single-step reaction to crosslink molecules in a somewhat random fashion, which is useful for studying protein-protein interactions or creating protein polymers.[10][11]

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, one of which is amine-reactive.[9] This allows for controlled, sequential reactions, minimizing the formation of undesirable byproducts and leading to higher purity of the final conjugate.[10][11] A common example is a crosslinker with an NHS ester at one end and a maleimide (B117702) group (reactive towards sulfhydryls) at the other.[12]

Zero-Length Crosslinkers: These reagents facilitate the formation of a direct covalent bond between two molecules without introducing a spacer arm.[13][14] Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a prime example, mediating the formation of an amide bond between a carboxyl group and a primary amine.[7][14]

Cleavable vs. Non-Cleavable Crosslinkers: The spacer arm of a crosslinker can be designed to be either stable or cleavable under specific conditions.[15] Cleavable linkers are particularly useful in applications like antibody-drug conjugates (ADCs), where the release of a payload is desired within a target cell.[][17] Non-cleavable linkers provide a permanent, stable connection, which is advantageous for creating durable hydrogels or in diagnostic assays.[15][18]

Quantitative Data of Common Amine-Reactive Crosslinkers

The selection of a crosslinker is often dictated by its physical and chemical properties. The following tables summarize key data for a selection of common amine-reactive crosslinkers.

Homobifunctional NHS Esters

| Crosslinker | Full Name | Molecular Weight (Da) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable |

| DSS | Disuccinimidyl suberate | 368.35 | 11.4 | No | Yes |

| BS3 | Bis(sulfosuccinimidyl) suberate | 572.43 | 11.4 | Yes | No |

| DSG | Disuccinimidyl glutarate | 326.26 | 7.7 | No | Yes |

| DSP | Dithiobis(succinimidyl propionate) | 404.42 | 12.0 (Cleavable) | No | Yes |

| DTSSP | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | 608.51 | 12.0 (Cleavable) | Yes | No |

| EGS | Ethylene glycol bis(succinimidyl succinate) | 456.36 | 16.1 | No | Yes |

| Sulfo-EGS | Ethylene glycol bis(sulfosuccinimidyl succinate) | 660.45 | 16.1 | Yes | No |

Heterobifunctional Crosslinkers (Amine-Reactive End)

| Crosslinker | Full Name | Reactive Groups | Molecular Weight (Da) | Spacer Arm Length (Å) | Water Soluble |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | 334.32 | 8.3 | No |

| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-NHS ester, Maleimide | 436.37 | 8.3 | Yes |

| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | NHS ester, Pyridyldithiol | 312.36 | 6.8 (Cleavable) | No |

| LC-SPDP | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | NHS ester, Pyridyldithiol | 425.53 | 9.9 (Cleavable) | No |

| SIA | N-Succinimidyl iodoacetate | NHS ester, Iodoacetyl | 282.03 | 1.5 | No |

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking in Solution using a Homobifunctional NHS Ester

This protocol describes the crosslinking of purified proteins in solution using a homobifunctional NHS ester like DSS or BS3.[19][20]

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.5.[20]

-

Homobifunctional NHS ester crosslinker (e.g., DSS, BS3).[20]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) for water-insoluble crosslinkers.[20]

-

Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.[20]

-

Desalting column.[19]

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.[19]

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester in DMSO (for water-insoluble) or reaction buffer (for water-soluble) to a concentration of 10-25 mM.[19][20]

-

Crosslinking Reaction: Add a 20- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[20]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[19][20]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[19][20]

-

Purification: Remove excess crosslinker and quenching buffer using a desalting column equilibrated with a suitable storage buffer.[19]

-

Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.[19]

Protocol 2: Two-Step Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol describes the conjugation of two different proteins (Protein A with primary amines and Protein B with sulfhydryls) using a heterobifunctional crosslinker.[11]

Materials:

-

Protein A and Protein B in appropriate buffers.

-

SMCC (or Sulfo-SMCC).

-

Anhydrous DMSO.

-

Quenching solution (1 M Tris-HCl, pH 7.5).

-

Desalting columns.

Procedure: Step 1: Reaction with Protein A (Amine-reactive)

-

Prepare Protein A at 1-5 mg/mL in an amine-free buffer, pH 7.2-8.0.

-

Prepare a fresh 10 mM stock solution of SMCC in DMSO.

-

Add a 10- to 20-fold molar excess of SMCC to the Protein A solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

Step 2: Reaction with Protein B (Sulfhydryl-reactive)

-

Immediately add the maleimide-activated Protein A to a solution of Protein B containing free sulfhydryls. A 1:1 molar ratio is a good starting point.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quench any unreacted maleimide groups by adding a sulfhydryl-containing reagent like cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.

-

Purify the final conjugate using size-exclusion chromatography or another appropriate method to separate the conjugate from unreacted proteins.

Protocol 3: Zero-Length Crosslinking with EDC and NHS

This protocol outlines the coupling of a protein with carboxyl groups (Protein #1) to a protein with primary amines (Protein #2).[21]

Materials:

-

EDC and NHS (or Sulfo-NHS).[21]

-

Protein #1 in 0.1 M MES, pH 4.5-5.[21]

-

Protein #2 in 1X PBS.[21]

-

Desalting column.[21]

Procedure:

-

Equilibration: Allow EDC and NHS to equilibrate to room temperature before opening.[21]

-

Carboxyl Activation: To 1 mg of Protein #1 in 1 mL of MES buffer, add 0.4 mg EDC and 0.6 mg NHS (or 1.1 mg Sulfo-NHS). React for 15 minutes at room temperature.[21]

-

Quench EDC: Add 1.2 µL of 2-mercaptoethanol to quench the EDC reaction.[21]

-

Amine Reaction: Add an equimolar amount of Protein #2 to the activated Protein #1. Allow the reaction to proceed for 2 hours at room temperature.[21]

-

Quench NHS Ester: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.[21]

-

Purification: Purify the conjugated proteins using a desalting column.[21]

Visualizations: Diagrams of Key Concepts and Workflows

Applications in Research and Drug Development

Amine-reactive crosslinkers are pivotal in a wide array of applications:

-

Protein Interaction Analysis: Homobifunctional crosslinkers can "freeze" protein interactions in place, allowing for the identification of binding partners.[3]

-

Antibody-Drug Conjugates (ADCs): Heterobifunctional and cleavable linkers are fundamental to the design of ADCs, which selectively deliver cytotoxic drugs to cancer cells.[1][]

-

Biomaterial and Hydrogel Formation: Crosslinkers are used to create stable, biocompatible materials for tissue engineering and drug delivery.[15]

-

Immobilization of Proteins: Attaching proteins to surfaces, such as beads or biosensors, is a common application for diagnostics and affinity purification.[7]

-

Structural Biology: Crosslinking coupled with mass spectrometry (XL-MS) provides distance constraints that help to elucidate the three-dimensional structure of proteins and protein complexes.[22]

Conclusion

Amine-reactive crosslinkers are a versatile and powerful class of reagents for researchers, scientists, and drug development professionals. A thorough understanding of their underlying chemistry, the distinct characteristics of different crosslinker types, and the critical role of reaction conditions is paramount for successful bioconjugation. By carefully selecting the appropriate crosslinker and optimizing the experimental protocol, it is possible to generate a wide range of well-defined bioconjugates for diverse and innovative applications.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine reactive Linkers | AxisPharm [axispharm.com]

- 13. scbt.com [scbt.com]

- 14. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. purepeg.com [purepeg.com]

- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 18. Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-C16-NHS Ester: Properties, and Application in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Boc-C16-NHS ester and its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's molecular characteristics, provides a representative experimental protocol for its use in bioconjugation, and illustrates the underlying biological pathway and experimental workflow.

Core Properties of this compound

This compound is a bifunctional chemical linker molecule. It features a long C16 alkyl chain that provides a hydrophobic spacer, a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine, and an N-hydroxysuccinimide (NHS) ester at the other terminus. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on target molecules, while the Boc-protected amine can be deprotected to allow for subsequent conjugation to another molecule. These characteristics make it a valuable tool in the construction of heterobifunctional molecules like PROTACs.

| Property | Value |

| Molecular Weight | 467.64 g/mol |

| Chemical Formula | C₂₆H₄₅NO₅ |

| Common Application | Alkyl/ether-based PROTAC linker |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester |

| Protecting Group | tert-butyloxycarbonyl (Boc) |

Role in PROTAC Technology

PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a versatile building block for the linker component of a PROTAC. The C16 alkyl chain offers a significant degree of spatial separation between the POI and the E3 ligase, a critical factor in the formation of a productive ternary complex for ubiquitination. The hydrophobicity of the alkyl chain can also influence the physicochemical properties of the final PROTAC, such as cell permeability.

The synthetic strategy for incorporating this compound into a PROTAC typically involves a stepwise approach. First, the NHS ester end is reacted with an amine-containing ligand (either for the POI or the E3 ligase). Following this conjugation, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly exposed amine is then coupled to the second ligand, which typically possesses a carboxylic acid that can be activated for amide bond formation.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a PROTAC using this compound. These steps are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand (Ligand 1)

-

Dissolution of Reagents:

-

Dissolve the amine-containing Ligand 1 in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

In a separate container, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

-

-

Reaction:

-

To the solution of Ligand 1, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Slowly add the solution of this compound to the Ligand 1 solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours or until completion, monitoring the progress by an appropriate analytical method such as LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with 5% lithium chloride solution, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected intermediate by flash column chromatography.

-

Protocol 2: Boc Deprotection

-

Deprotection Reaction:

-

Dissolve the purified Boc-protected intermediate from Protocol 1 in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 20-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the disappearance of the starting material by LC-MS.

-

-

Removal of TFA:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Co-evaporate the residue with DCM or toluene (B28343) multiple times to ensure complete removal of residual TFA. The resulting amine-TFA salt is typically used in the next step without further purification.

-

Protocol 3: Coupling with a Carboxylic Acid-Containing Ligand (Ligand 2) to Form the Final PROTAC

-

Activation of Ligand 2:

-

In a separate flask, dissolve the carboxylic acid-containing Ligand 2 (1.2 equivalents) in anhydrous DMF.

-

Add a peptide coupling agent such as HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the mixture at room temperature for approximately 20 minutes to pre-activate the carboxylic acid.

-

-

Final Coupling:

-

Dissolve the deprotected amine-TFA salt from Protocol 2 in anhydrous DMF and add it to the activated Ligand 2 solution.

-

Stir the reaction at room temperature overnight, monitoring its progress by LC-MS.

-

-

Purification of the Final PROTAC:

-

Upon completion, perform an aqueous work-up as described in Protocol 1.

-

Purify the final PROTAC product using preparative reverse-phase HPLC to achieve high purity.

-

Visualizing the Process: Signaling Pathways and Workflows

To better understand the context in which this compound is utilized, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC synthesis and evaluation.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Synthesis and Evaluation Workflow.

A Deep Dive into the Solubility of Boc-C16-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-C16-NHS ester, a critical long-chain PROTAC linker used in targeted protein degradation and other bioconjugation applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the qualitative and estimated quantitative solubility of this reagent, alongside detailed experimental protocols for determining its solubility in various solvents.

Executive Summary

This compound is an amine-reactive building block characterized by a long C16 alkyl chain, a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester. Its significant hydrophobicity, primarily due to the 16-carbon chain, dictates its solubility profile, favoring organic solvents over aqueous media. Understanding these solubility characteristics is paramount for the successful design and execution of bioconjugation reactions, ensuring optimal reaction kinetics and product yields.

Solubility Profile of this compound

Qualitatively, this compound exhibits high solubility in polar aprotic organic solvents. This is a common characteristic of long-chain acyl-NHS esters.

-

High Solubility: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of this compound. These solvents effectively solvate the hydrophobic alkyl chain, allowing for the preparation of concentrated stock solutions.

-

Limited Aqueous Solubility: The presence of the long C16 alkyl chain renders this compound poorly soluble in aqueous buffers. Direct dissolution in aqueous media will likely result in precipitation or the formation of micelles. For reactions in aqueous environments, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction mixture. It is crucial to control the final concentration of the organic solvent to avoid denaturation of proteins or other adverse effects on the biological components of the reaction.

Estimated Quantitative Solubility

| Compound | Solvent | Solubility (approx.) |

| Palmitic Acid | Ethanol | ~30 mg/mL |

| Palmitic Acid | DMSO | ~20 mg/mL |

| Palmitic Acid | DMF | ~20 mg/mL |

| 16-hydroxy Hexadecanoic Acid | Ethanol | ~2.5 mg/mL |

| 16-hydroxy Hexadecanoic Acid | DMSO | ~20 mg/mL |

| 16-hydroxy Hexadecanoic Acid | DMF | ~20 mg/mL |

Note: This data is for the corresponding fatty acids and should be used as an estimation for the solubility of the C16 chain of this compound. The addition of the Boc and NHS ester moieties will influence the overall solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of hydrophobic compounds like this compound.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, ethanol, aqueous buffer)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC (for quantitative analysis, optional)

-

Glass vials with screw caps

Procedure:

-

Preparation of a Saturated Solution (Excess Solid Method):

-

Weigh out a small, known amount of this compound (e.g., 5 mg) and add it to a glass vial.

-

Add a small, measured volume of the solvent of interest (e.g., 100 µL) to the vial.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

-

Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure that the solution is saturated. Gentle agitation during this period is recommended.

-

After equilibration, visually inspect the vial for the presence of undissolved solid. If no solid is present, add more this compound in small, weighed increments, repeating steps 1.3 and 1.4 until a persistent solid phase is observed.

-

-

Separation of the Saturated Solution:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant (the saturated solution) without disturbing the pellet.

-

-

Quantification of Solute Concentration (Gravimetric Method):

-

Transfer the collected supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator until the solute is completely dry.

-

Weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial.

-

The solubility can then be expressed in terms of mass per volume (e.g., mg/mL).

-

For more precise quantification, analytical techniques such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC can be employed to determine the concentration of the solute in the saturated supernatant.

Visual Representations

To further elucidate key concepts, the following diagrams have been generated.

Caption: Molecular components of this compound.

Caption: General workflow for bioconjugation.

Caption: Logical flow for solubility determination.

An In-depth Technical Guide to the Discovery and Synthesis of Boc-C16-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the design and synthesis of effective linkers are of paramount importance. These linkers bridge the gap between a target protein ligand and an E3 ligase ligand, orchestrating the degradation of pathogenic proteins. Boc-C16-NHS ester has emerged as a valuable aliphatic linker, offering a strategic combination of a protected amine and an activated ester for the streamlined synthesis of these complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in targeted protein degradation.

Physicochemical Properties

This compound, also known as 1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate, is a heterobifunctional linker. One terminus features a tert-butyloxycarbonyl (Boc) protected amine, which provides a stable, orthogonal protecting group that can be removed under acidic conditions. The other end is an N-hydroxysuccinimide (NHS) ester, a highly reactive group that readily forms stable amide bonds with primary amines.

| Property | Value |

| CAS Number | 843666-34-2 |

| Molecular Formula | C26H45NO6 |

| Molecular Weight | 467.64 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and DCM |

| Storage Conditions | Store at -20°C for long-term stability |

Synthesis of this compound